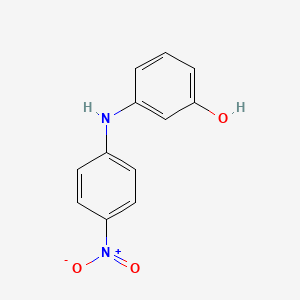

3-(4-Nitroanilino)phenol

Description

Significance of Aniline-Phenol Architectures in Organic Synthesis and Functional Materials

Aniline (B41778) and phenol (B47542) derivatives are foundational pillars in the construction of a vast array of organic molecules, from pharmaceuticals to advanced materials. chemicalbook.comresearchgate.net The combination of both functionalities within a single molecular architecture creates compounds with unique properties and synthetic utility. fishersci.ca These structures are recognized as crucial building blocks in medicinal chemistry and material science. chemicalbook.comnih.gov

The inherent reactivity of the amino group in aniline and the hydroxyl group in phenol allows for diverse chemical modifications. For instance, compounds containing both moieties have been developed as potent oxidative stabilizers for organic materials, leveraging the antioxidant properties of the hindered phenol and the nitrogen-containing functionality. fishersci.ca Furthermore, the specific hydrogen-bonding capabilities between the amine and hydroxyl groups enable their use in supramolecular chemistry and crystal engineering. researchcommons.org The study of aniline-phenol recognition, where these groups interact to form predictable, self-assembling structures like hydrogen-bonded tetramers, is a key area of research for designing novel co-crystals with tailored properties. researchcommons.org

In organic synthesis, the development of efficient methods to create functionalized anilines and phenols is a persistent goal. chemicalbook.com Researchers have explored numerous strategies, from classical nitration-hydrogenation sequences to modern transition-metal-catalyzed cross-coupling reactions, to access these valuable scaffolds. ontosight.ai The conversion of abundant phenol derivatives, often derived from biomass, into high-value anilines represents a particularly strategic approach in contemporary green chemistry. ontosight.ai The resulting aniline-phenol frameworks serve as intermediates for triarylmethanes, which are important constituents of dyes and pharmaceuticals, and for hyperbranched polymers with applications in biotechnology and industry. researchgate.netresearchgate.net

Overview of Research Trajectories for Nitroanilino-Substituted Phenols

The introduction of a nitro group to an aniline-phenol backbone, creating a nitroanilino-substituted phenol, directs research towards several key trajectories, primarily focusing on synthesis, chromophoric properties, and materials science.

One major research avenue is the use of these compounds as intermediates in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization. For example, related aminonitrophenols are used in the synthesis of benzimidazole-based Factor Xa inhibitors, which are of pharmaceutical interest. chemicalbook.comfishersci.ca Similarly, the synthesis of complex heterocyclic compounds, such as pyrazolinones, has been demonstrated using nitroanilino moieties as key building blocks.

A second significant trajectory involves the exploration of their chromophoric and photophysical properties. The combination of an electron-donating phenol and an electron-withdrawing nitro-substituted aniline creates a "push-pull" system, which is characteristic of many dyes and pigments. Research into related structures, such as azo dyes formed by coupling nitrophenyl groups with phenols, highlights the interest in these molecules for their colorimetric properties. This push-pull architecture is also central to the field of nonlinear optical (NLO) materials. Academic studies have investigated co-crystals of simple nitroanilines and nitrophenols, as well as more complex Schiff bases derived from them, for their ability to generate second-harmonic signals, a key NLO property. researchgate.net

Finally, research also focuses on the biological and chemical reactivity of this class of compounds. Schiff bases derived from nitroanilines and salicylaldehyde (B1680747) (a hydroxy-aldehyde) have been evaluated for their antioxidant and antibacterial potential, demonstrating that the specific substitution pattern influences their biological activity.

Scope and Objectives of Academic Inquiry into 3-(4-Nitroanilino)phenol

The academic inquiry specifically into this compound appears to be centered on its fundamental synthesis rather than on extensive application-based studies. The primary objective documented in the chemical literature is the efficient preparation of this diarylamine structure.

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. This method involves the coupling of an aminophenol with a halogenated nitroaromatic compound. A representative synthetic route is presented in the table below.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| m-Aminophenol | 4-Fluoronitrobenzene | This compound | Nucleophilic Aromatic Substitution |

The objective of such a synthesis is to construct a diarylamine scaffold that incorporates both a phenol and a nitroaniline moiety. This positions this compound as a valuable chemical intermediate or building block. Its structure contains multiple reactive sites: the phenol group, the secondary amine, and the nitro group, which can be chemically reduced to a primary amine. This versatility allows it to be a precursor for:

Pharmaceuticals and Agrochemicals: Where the diarylamine core is a known pharmacophore.

Functional Dyes: By modifying the structure to enhance its chromophoric properties.

Polymer Science: As a monomer for creating functional polymers with specific electronic or antioxidant properties. fishersci.ca

Materials Science: As a precursor for NLO materials, following the trends seen with related nitro-substituted aromatic compounds. researchgate.net

While direct research into the specific applications of this compound is not widely published, its role as a synthetic intermediate is clear. The academic focus remains on its preparation, providing a foundational molecule for further exploration in diverse fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-(4-nitroanilino)phenol |

InChI |

InChI=1S/C12H10N2O3/c15-12-3-1-2-10(8-12)13-9-4-6-11(7-5-9)14(16)17/h1-8,13,15H |

InChI Key |

MXXIESNTKBALGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Nitroanilino Phenol and Its Analogues

Construction of the N-Aryl Phenolamine Framework

The formation of the central C-N bond that links the two aromatic rings is a critical step in the synthesis of 3-(4-nitroanilino)phenol. Several established and modern synthetic strategies can be employed for this purpose, including nucleophilic aromatic substitution and various metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the N-aryl phenolamine backbone. This reaction is particularly effective because the target molecule contains a nitro group, which is a strong electron-withdrawing group that activates the aromatic ring toward nucleophilic attack. chemistrysteps.comwikipedia.org The reaction typically proceeds via an addition-elimination mechanism.

The mechanism involves two key steps:

Addition of the Nucleophile : The nucleophile, such as the amino group of 3-aminophenol (B1664112) or a phenoxide, attacks the electron-deficient carbon atom of the nitro-substituted aryl halide. This step is usually the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of a leaving group, typically a halide ion. This step is generally fast. uomustansiriyah.edu.iq

For the synthesis of this compound, a viable SNAr strategy would involve the reaction of 3-aminophenol with an aryl halide activated by a para-nitro group, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. The presence of the nitro group in the para position to the leaving group is crucial as it effectively stabilizes the negative charge of the Meisenheimer complex through resonance. libretexts.org The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, increasing its reactivity.

| Reactant 1 | Reactant 2 | Typical Conditions | Key Feature |

| 3-Aminophenol | 1-Chloro-4-nitrobenzene | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO), Heat | Nitro group activates the aryl halide for nucleophilic attack. |

| 4-Nitroaniline | 3-Halophenol | Strong base, Heat | Less common, as the phenol (B47542) ring is not activated. |

Coupling Reactions (e.g., Ullmann-type, Suzuki-Miyaura for C-N or C-O bond formation)

Metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for constructing the C-N bond in diarylamines.

Ullmann-type Reactions: The Ullmann condensation, or Ullmann-type reaction, is a classical method for forming C-N and C-O bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org The reaction for C-N bond formation, specifically, is often referred to as the Goldberg reaction. wikipedia.org This method can be applied to synthesize this compound by coupling an aniline (B41778) derivative with an aryl halide.

A typical Ullmann reaction for this synthesis would involve reacting 3-aminophenol with 1-halo-4-nitrobenzene in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to milder reaction conditions through the use of soluble copper catalysts supported by ligands such as diamines or N,N-dimethylglycine. wikipedia.orgorganic-chemistry.org These improved methods often proceed at lower temperatures (e.g., 90-110°C) and with catalytic amounts of copper. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: While renowned for C-C bond formation, the Suzuki-Miyaura coupling has been adapted for the synthesis of C-N bonds. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide or triflate. libretexts.orgnih.gov The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the organoboron reagent to the palladium complex, and reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.orgyoutube.com

The synthesis of an N-aryl phenolamine framework via Suzuki-Miyaura coupling could be achieved by reacting 4-nitrophenylboronic acid with 3-aminophenol or 3-hydroxyphenylboronic acid with 4-nitroaniline, in the presence of a palladium catalyst and a base. The choice of ligands, such as dialkylbiarylphosphines, is critical for the efficiency of these C-N coupling reactions. libretexts.org

| Coupling Reaction | Catalyst System | Reactants | Key Advantages |

| Ullmann-type | Copper(I) salts (e.g., CuI), often with ligands | Aryl Halide + Amine/Phenol | Well-established for C-N/C-O bonds; modern protocols allow for milder conditions. wikipedia.orgunito.it |

| Suzuki-Miyaura | Palladium(0) complexes with phosphine (B1218219) ligands, Base | Aryl Halide/Triflate + Arylboronic Acid | High functional group tolerance; mild reaction conditions. libretexts.orgnih.gov |

Condensation Reactions Involving Anilines and Phenolic Aldehydes/Ketones

Condensation reactions provide another pathway to the N-aryl phenolamine scaffold, often proceeding through an imine or enamine intermediate. The reaction of an aniline with a ketone or aldehyde results in the formation of a C=N double bond. researchgate.netgoogle.com

A modern approach involves the dehydrogenation-driven reaction between anilines and cyclohexanones, catalyzed by an organic acid and using an oxidant like 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO), to generate 2-arylaminophenols. nih.gov This method proceeds through the initial condensation of the aniline and ketone to form an imine/enamine, followed by a series of dehydrogenation steps to yield the final aromatic product. nih.gov While this specific reaction yields 2-aminophenol (B121084) derivatives, the underlying principle of condensation followed by aromatization represents a viable strategy for creating substituted N-aryl phenolamine analogues.

More classical condensation reactions, such as those between substituted phenols and anilines with formaldehyde, have also been explored, though these can sometimes lead to other structures like benzoxazines if not carefully controlled. cdnsciencepub.comacs.org

Regioselective Nitration and Functional Group Interconversions

An alternative synthetic approach involves forming the diphenylamine (B1679370) framework first, followed by the introduction of the nitro group onto the aniline ring. This strategy hinges on the ability to control the regioselectivity of the nitration reaction.

Introduction of the Nitro Moiety on the Aniline Ring

The direct nitration of 3-hydroxydiphenylamine (B363952) presents a challenge in regioselectivity. Both the secondary amine and the hydroxyl group are ortho-, para-directing activators for electrophilic aromatic substitution. To achieve selective nitration at the 4'-position (para to the nitrogen atom), careful control of reaction conditions or the use of protecting groups may be necessary.

The standard reagent for aromatic nitration is a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.comchemguide.co.uk The direct nitration of anilines can be complex, as the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing deactivator. wikipedia.org To circumvent this, the nitration is often performed on a protected aniline, such as an acetanilide, which keeps the group as an ortho-, para-director while reducing its reactivity and preventing protonation. wikipedia.org

Recent methods have explored milder and more regioselective nitrating systems, such as using sodium dodecylsulfate with dilute nitric acid or ammonium (B1175870) nitrate (B79036) with potassium bisulfate, which can offer improved control over the position of nitration. rsc.orgdergipark.org.tr

| Nitrating Agent | Typical Conditions | Selectivity Consideration |

| HNO₃ / H₂SO₄ | Low temperature (e.g., <50°C) | Standard "mixed acid" method; risk of multiple nitrations and side reactions. chemguide.co.uk |

| Acetyl Nitrate (from Ac₂O/HNO₃) | Acetic anhydride (B1165640) solvent | Used for substrates sensitive to strong acid. wikipedia.org |

| NH₄NO₃ / KHSO₄ | Reflux in solvent | Reported as a regioselective method for ortho-nitration of phenols. dergipark.org.tr |

Reduction and Oxidation Pathways of Nitro and Amino Groups

The interconversion of nitro and amino groups is a fundamental process in the synthesis of this compound analogues.

Reduction of the Nitro Group: The nitro group of this compound can be readily reduced to a primary amino group, yielding 3-(4-aminoanilino)phenol. This transformation is a key step for creating various derivatives. A wide array of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups.

Catalytic Hydrogenation : This is a common and clean method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. commonorganicchemistry.comwikipedia.org It is highly efficient for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com

Metals in Acidic Media : Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are classic and effective methods for nitro group reduction. chemguide.co.ukcommonorganicchemistry.com

Other Reagents : Tin(II) chloride (SnCl₂) provides a mild reduction pathway that is tolerant of many other functional groups. commonorganicchemistry.com Sodium sulfide (B99878) or sodium hydrosulfite can also be used, sometimes offering chemoselectivity when multiple nitro groups are present. wikipedia.org

Under certain conditions, the reduction of aromatic nitro compounds can be stopped at intermediate stages, yielding N-aryl hydroxylamines or azo compounds. wikipedia.orgnih.gov

Oxidation of Amino Groups: The oxidation of an amino group to a nitro group is a less common synthetic transformation than the reverse reduction, as it can be challenging to control and may lead to side products. However, it represents a possible synthetic route from an amino-substituted precursor. The oxidation of primary amines can be induced by strong oxidizing agents. The metabolic N-oxidation of arylamines to N-hydroxy arylamines is a known biochemical process, often mediated by cytochrome P-450 enzymes, highlighting the potential for oxidative transformations at the nitrogen atom. nih.govnih.gov

Hydrolysis of Diazonium Salts in Phenol Synthesis

The conversion of aromatic primary amines into phenols via the hydrolysis of diazonium salts is a fundamental and well-established method in organic synthesis. orgosolver.comlibretexts.orgvedantu.comquora.com This two-step process first involves diazotization, the reaction of an aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. quora.com The subsequent step is the hydrolysis of this diazonium salt, where the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH), yielding the corresponding phenol. vedantu.comlibretexts.org

The general mechanism for the hydrolysis of a benzenediazonium (B1195382) salt involves heating the aqueous solution of the salt. The heat facilitates the departure of the highly stable dinitrogen molecule (N₂), leaving behind a reactive aryl cation. orgosolver.com This cation is then attacked by a water molecule from the solvent. A final deprotonation step yields the phenol product. orgosolver.com

Reaction Mechanism:

Formation of Diazonium Salt: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Hydrolysis: Ar-N₂⁺X⁻ + H₂O (heat) → Ar-OH + N₂ + HX

This method is particularly valuable for synthesizing phenols that are not easily accessible through other routes, such as electrophilic aromatic substitution on the parent arene. libretexts.org For instance, the direct nitration of phenol predominantly yields ortho- and para-nitrophenol, making the synthesis of meta-isomers like 3-nitrophenol (B1666305) via this route inefficient. reddit.com The hydrolysis of the diazonium salt derived from 3-nitroaniline, however, provides a direct pathway to 3-nitrophenol.

While this method is broadly applicable, care must be taken to control the reaction conditions. The temperature during hydrolysis should be carefully managed, often around 50°C, as higher temperatures can lead to the formation of tarry by-products. uobaghdad.edu.iq Furthermore, maintaining an acidic medium is crucial to prevent an unwanted side reaction where the unreacted diazonium salt couples with the newly formed phenol product to generate azo dyes. uobaghdad.edu.iq

A notable application of this methodology for a structural analogue of the target compound is the synthesis of 3-(4-nitrophenoxy)phenol (B3019501). In a reported procedure, the precursor 3-(4-nitrophenoxy)aniline is converted to its corresponding diazonium salt, which is then subjected to hydrolysis. researchgate.net To improve the efficiency and minimize by-product formation, a two-phase system consisting of cyclopentyl methyl ether (CPME) and water was employed. This solvent system facilitated a high-yield (96%) conversion to 3-(4-nitrophenoxy)phenol within a short reaction time of 20 minutes, demonstrating a significant process improvement over traditional aqueous hydrolysis. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient processes. These approaches aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. For the synthesis of phenol and aniline derivatives, including compounds like this compound, several green methodologies have been explored.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and sometimes alter reaction pathways.

This technology has been successfully applied to the synthesis of various organic compounds, including phenols and anilines. nih.govarizona.edu For example, a novel microwave-assisted method has been developed for producing phenols from activated aryl halides. nih.govarizona.edu This protocol utilizes lithium hydroxide (B78521) (LiOH) as the hydroxide source and proceeds without the need for organic solvents or catalysts, making it an eco-friendly alternative to traditional methods. nih.gov The reactions are typically completed in minutes under microwave irradiation at temperatures around 130°C. nih.gov

| Starting Material (Aryl Halide) | Reagent | Conditions | Time | Product | Yield (%) |

| 4-Fluoronitrobenzene | LiOH | 130°C, Microwave | 20 min | 4-Nitrophenol | >99% |

| 2-Fluoro-5-nitrobenzonitrile | LiOH | 130°C, Microwave | 20 min | 2-Hydroxy-5-nitrobenzonitrile | >99% |

This table presents data on the microwave-assisted synthesis of phenols from corresponding aryl halides, demonstrating the efficiency of this green chemistry approach. nih.gov

Similarly, microwave irradiation has been employed for the nitration of phenol to produce nitrophenols. orientjchem.orgresearchgate.net A rapid and environmentally friendly method uses calcium nitrate and glacial acetic acid as nitrating agents, avoiding the use of corrosive nitric and sulfuric acids. orientjchem.orgresearchgate.net The reaction of phenol under microwave irradiation for just one minute resulted in an 89% yield of para-nitrophenol, showcasing the rate enhancement and efficiency of this green protocol. orientjchem.orgresearchgate.net Such techniques could potentially be adapted for the synthesis or modification of complex molecules like this compound.

Transition-Metal-Free Catalysis in Phenol and Aniline Derivatization

The reliance on transition-metal catalysts in many organic transformations, while effective, can present challenges related to cost, toxicity, and removal from the final product. Consequently, there is growing interest in developing transition-metal-free catalytic systems.

For the synthesis of anilines and phenols, several metal-free approaches have been reported. The aforementioned microwave-assisted synthesis from activated aryl halides is one such example that avoids transition metals. nih.govarizona.edu Another significant area is the reduction of nitroarenes to anilines, a key transformation in the synthesis of compounds like this compound. While often accomplished with metal catalysts, a metal-free method utilizing trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine has been developed. beilstein-journals.org This system efficiently reduces a wide range of aromatic nitro compounds to their corresponding anilines in high yields and under mild conditions. beilstein-journals.org The reaction can be performed under continuous-flow conditions, offering advantages for scalability and safety. beilstein-journals.org

Furthermore, metal- and solvent-free Friedel-Crafts reactions catalyzed by Brönsted acidic ionic liquids have been established for the synthesis of aniline- and phenol-based triarylmethanes. rsc.org This demonstrates the potential of ionic liquids to replace traditional metal-based Lewis acid catalysts in key C-C bond-forming reactions for derivatizing phenols and anilines. rsc.org These transition-metal-free methodologies align with the principles of green chemistry by reducing reliance on heavy metals and often enabling simpler, more sustainable synthetic processes.

Spectroscopic Characterization and Structural Elucidation of 3 4 Nitroanilino Phenol

Expected Vibrational Spectroscopy Characteristics (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of 3-(4-Nitroanilino)phenol would be expected to display characteristic vibrational modes associated with its functional groups.

O-H and N-H Stretching: A broad absorption band for the phenolic O-H stretch would be anticipated in the region of 3200-3550 cm⁻¹, its breadth resulting from hydrogen bonding. A sharper, less intense peak for the N-H stretching of the secondary amine should appear around 3300-3500 cm⁻¹.

NO₂ Stretching: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected. For similar nitroaromatic compounds, these typically appear near 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).

Aromatic C=C and C-H Stretching: Multiple sharp peaks between 1400-1600 cm⁻¹ would correspond to C=C stretching vibrations within the two aromatic rings. Aromatic C-H stretching vibrations would be observed as weaker bands above 3000 cm⁻¹.

C-N and C-O Stretching: The C-O stretching of the phenol (B47542) group would likely produce a band in the 1200-1260 cm⁻¹ region. The C-N stretching vibrations from the diphenylamine (B1679370) structure would be found in the 1250-1360 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| O-H Stretch (Phenol) | 3200-3550 (Broad) | Weak / Not prominent |

| N-H Stretch (Amine) | 3300-3500 (Sharp) | Moderate |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| NO₂ Asymmetric Stretch | 1500-1560 | Strong |

| NO₂ Symmetric Stretch | 1335-1370 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| C-O Stretch (Phenol) | 1200-1260 | Moderate |

| C-N Stretch (Amine) | 1250-1360 | Moderate |

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Characteristics (¹H, ¹³C NMR)

The ¹H and ¹³C NMR spectra would provide detailed information on the chemical environment of the hydrogen and carbon atoms.

¹H NMR: The spectrum would be complex, with signals corresponding to the protons on the two distinct aromatic rings.

Aromatic Protons: Protons on the nitrophenyl ring would be expected to be significantly downfield (deshielded) due to the strong electron-withdrawing effect of the nitro group, likely appearing in the δ 8.0-8.3 ppm range. Protons on the hydroxyphenyl ring would appear further upfield, in the δ 6.5-7.5 ppm region. The splitting patterns (doublets, triplets, etc.) would depend on the coupling between adjacent protons.

-OH and -NH Protons: The phenolic -OH proton would likely appear as a broad singlet between δ 4-7 ppm, while the amine -NH proton would also be a singlet, typically in the δ 8-10 ppm range for diarylamines. The exact chemical shifts for these exchangeable protons are highly dependent on solvent, concentration, and temperature.

¹³C NMR: The spectrum would show 12 distinct signals for the aromatic carbons, unless symmetry results in equivalence.

Carbons of the Nitrophenyl Ring: The carbon atom directly attached to the nitro group would be highly deshielded, appearing significantly downfield. Other carbons in this ring would also be downfield compared to a standard benzene (B151609) ring.

Carbons of the Hydroxyphenyl Ring: The carbon atom bonded to the hydroxyl group would be the most deshielded in this ring, typically appearing around δ 155-160 ppm.

The carbons bonded to the central nitrogen atom would also show distinct chemical shifts.

Expected Electronic Absorption and Emission Spectroscopy Characteristics (UV-Vis, Photoluminescence)

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of extended π-conjugated systems containing electron-donating (-OH, -NH-) and electron-withdrawing (-NO₂) groups. One would anticipate π → π* transitions associated with the aromatic rings and an intramolecular charge-transfer (ICT) band. For comparison, 4-nitrodiphenylamine (B16768) exhibits absorption maxima around 228, 258, and 391 nm in alcohol nih.gov. The presence of the hydroxyl group would likely cause shifts in these absorptions.

Photoluminescence: Many nitroaromatic compounds are weak emitters or non-fluorescent due to efficient non-radiative decay pathways promoted by the nitro group. However, some related structures, like m-nitroaniline and m-nitrophenol, have been shown to exhibit phosphorescence at low temperatures researchgate.net. Therefore, any emission from this compound would likely be weak and possibly only observable under specific conditions, such as in a rigid matrix at low temperatures.

Expected Mass Spectrometry Characteristics

In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺˙) would confirm the molecular weight of the compound (C₁₂H₁₀N₂O₃ = 230.22 g/mol ). The fragmentation pattern would be complex but predictable based on related structures.

Expected Fragments: Aromatic compounds are typically stable, leading to a prominent molecular ion peak. Common fragmentation pathways would likely involve:

Loss of the nitro group (-NO₂, 46 Da).

Loss of nitric oxide (-NO, 30 Da) followed by carbon monoxide (-CO, 28 Da).

Cleavage of the C-N bond connecting the two rings.

Fragmentation of the individual aromatic rings. For example, the mass spectrum of 4-nitrodiphenylamine (MW 214) shows major fragments at m/z 167 and 168, corresponding to the loss of NO₂ and subsequent rearrangements nih.gov.

Expected X-ray Crystallography Characteristics

Without experimental data, a description of the solid-state structure is purely speculative. However, a crystal structure analysis would reveal key parameters such as:

Molecular Conformation: The dihedral angle between the two aromatic rings.

Bond Lengths and Angles: Precise measurements of all covalent bonds.

Intermolecular Interactions: The crystal packing would likely be dominated by hydrogen bonding involving the phenolic -OH group and the secondary amine N-H group as donors, and the oxygen atoms of the nitro and hydroxyl groups as acceptors. π-π stacking interactions between the aromatic rings would also be expected. For comparison, the crystal structure of 3-Methyl-4-nitrophenol is stabilized by O—H···O and C—H···O hydrogen bonds researchgate.net.

Computational and Theoretical Investigations of 3 4 Nitroanilino Phenol

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. DFT, which includes electron correlation effects at a manageable computational cost, and the ab initio Hartree-Fock method are standard approaches for these investigations. explorationpub.com The B3LYP functional is a popular DFT method often used for such studies. explorationpub.comijaemr.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For molecules with flexible bonds, such as the C-N bond linking the two aromatic rings in 3-(4-Nitroanilino)phenol, multiple stable conformations may exist. Conformational analysis systematically explores the potential energy surface to identify these low-energy conformers.

While specific optimized geometry parameters for this compound are not available in the reviewed literature, studies on similar molecules like o-Nitro Phenol (B47542) show that the presence of substituents can cause slight distortions in the benzene (B151609) ring from a perfect hexagonal structure. jetir.org For instance, bond angles may deviate from the ideal 120° due to steric and electronic effects of the substituent groups. jetir.org A thorough conformational analysis would involve rotating the phenyl rings relative to each other around the C-N-C bond axis to identify the most stable spatial arrangement.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

The electronic properties of a molecule are described by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For related compounds like 4-nitroaniline, the HOMO-LUMO gap has been calculated to be approximately 3.89 eV using the B3LYP/6-311G(d,p) level of theory. thaiscience.info It is expected that the HOMO of this compound would be localized primarily on the electron-rich phenol ring and the amino linkage, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl moiety. The precise energy gap for this compound would require specific calculations.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Similar Compound (p-Nitroaniline) Note: This data is for p-Nitroaniline and serves as an example of the parameters that would be calculated for this compound.

| Parameter | Value (eV) |

| EHOMO | -6.4940 |

| ELUMO | -2.6033 |

| Energy Gap (ΔE) | 3.8907 |

| Ionization Potential (I) | 6.4940 |

| Electron Affinity (A) | 2.6033 |

| Chemical Hardness (η) | 1.9453 |

| Electrophilicity Index (ω) | 1.7797 |

Data sourced from studies using the B3LYP/6-311G(d,p) method. thaiscience.info

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) around the oxygen atoms of the nitro group and the phenolic hydroxyl group, making these the primary sites for electrophilic attack. Conversely, the most positive potential (blue) would likely be located around the hydrogen atoms, particularly the amino and hydroxyl protons. Such analysis provides crucial insights into the molecule's intermolecular interaction sites.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental measurements.

Theoretical Vibrational Frequencies and Intensities

Theoretical vibrational spectra (Infrared and Raman) can be calculated by performing a frequency analysis on the optimized molecular geometry. These calculations provide the frequencies of the fundamental vibrational modes and their corresponding intensities. Comparing calculated frequencies with experimental data helps in the definitive assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. ijaemr.com

For a molecule like this compound, key vibrational modes would include O-H and N-H stretching, aromatic C-H stretching, C=C ring stretching, and the symmetric and asymmetric stretching of the NO2 group. jetir.org DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are commonly employed for this purpose. ijaemr.com

Table 2: Representative Calculated Vibrational Frequencies for Functional Groups in Similar Molecules Note: This table provides typical frequency ranges for key functional groups found in this compound based on DFT calculations of related compounds.

| Vibrational Mode | Typical Calculated Frequency Range (cm-1) |

| O-H Stretch | 3600 - 3700 |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| NO2 Asymmetric Stretch | 1550 - 1600 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| NO2 Symmetric Stretch | 1340 - 1380 |

| C-O Stretch | 1200 - 1300 |

Computational UV-Vis and Electronic Excitation Energies (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.orgnih.gov This method predicts the vertical excitation energies from the ground state to various excited states, the corresponding oscillator strengths (which relate to absorption intensity), and the maximum absorption wavelengths (λmax). materialsciencejournal.org The analysis also identifies the molecular orbitals involved in these electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions. Due to the donor-acceptor nature of the molecule (phenol-aniline as the donor part and nitrophenyl as the acceptor part), strong intramolecular charge transfer (ICT) bands are anticipated. TD-DFT calculations would likely predict a significant absorption band corresponding to the HOMO → LUMO transition, representing the transfer of electron density from the hydroxyphenylamino moiety to the nitrophenyl ring. Studies on nitrophenols have shown that their absorption peaks are often attributed to charge transfer processes from the phenol group to the nitro group. nih.gov

Theoretical NMR Chemical Shifts

The theoretical investigation of Nuclear Magnetic Resonance (NMR) chemical shifts provides a powerful tool for understanding the electronic environment of atomic nuclei within a molecule. For phenolic compounds, computational methods are employed to predict and interpret ¹H NMR spectra.

Theoretical approaches to calculating ¹H chemical shifts in phenols often involve methods like the Gauge-Including Atomic Orbital (GIAO) and programs such as CHARGE. modgraph.co.uk Studies comparing these methods have found that the CHARGE program can be more accurate than other approaches, including GIAO and database predictions, particularly when considering the hydroxyl (OH) proton shifts. modgraph.co.uknih.gov The discrepancy in GIAO calculations is often attributed to the lack of explicit solvent effects in the models, which is crucial for accurately predicting the chemical shift of protons involved in hydrogen bonding. modgraph.co.uknih.govresearchgate.net

The chemical shift of the phenolic OH proton is particularly sensitive to its environment. Its value can vary significantly depending on factors like concentration and the solvent used, primarily due to intermolecular hydrogen bonding. modgraph.co.ukresearchgate.net For instance, the OH chemical shift of phenol itself changes from approximately 4.6 ppm in dilute deuterated chloroform (B151607) (CDCl₃) to 9.2 ppm in deuterated dimethyl sulfoxide (B87167) (d₆-DMSO). modgraph.co.uk Ab initio calculations on model systems, such as acetone/phenol, have shown that the shielding of the OH proton has a linear relationship with the H···O=C distance for distances less than 2.1 Å. modgraph.co.uknih.gov This demonstrates the profound impact of hydrogen bond geometry on NMR signals.

Table 1: Comparison of Theoretical ¹H NMR Chemical Shift Calculation Methods for Phenols

| Method | Accuracy (All Shifts) | Accuracy (Excluding OH Shifts) | Key Considerations |

|---|---|---|---|

| CHARGE | More accurate | More accurate | Includes specific parameterization for effects like hydrogen bonding. modgraph.co.uknih.gov |

| GIAO | Less accurate | Reasonable | Performance is hindered by the lack of explicit solvent effect considerations. modgraph.co.uknih.govresearchgate.net |

| ACD Database | Less accurate | Reasonable | A database-driven approach. modgraph.co.uknih.gov |

This table provides a generalized comparison based on studies of various phenols.

Analysis of Molecular Interactions and Hydrogen Bonding

The structure of this compound, featuring hydroxyl (-OH), secondary amine (-NH-), and nitro (-NO₂) groups, allows for a complex network of molecular interactions, primarily driven by hydrogen bonding. Hydrogen bonds can be categorized as intermolecular (between different molecules) or intramolecular (within the same molecule).

In most substituted phenols, such as 3-nitrophenol (B1666305) and 4-nitrophenol, hydrogen bonding occurs between molecules (intermolecularly). docbrown.info These interactions significantly influence physical properties like melting point and solubility. docbrown.infocdnsciencepub.com In contrast, compounds like 2-nitrophenol (B165410) can form an intramolecular hydrogen bond between the adjacent hydroxyl and nitro groups. docbrown.info This internal bonding can reduce intermolecular interactions, leading to lower melting points and decreased water solubility compared to its isomers. docbrown.info

The strength and preference of hydrogen bonds can be analyzed computationally. Density Functional Theory (DFT) calculations on molecules containing both phenol and alcohol functional groups have shown that heteromeric interactions (e.g., OH_phenol⋯OH_alcohol) are often energetically preferred over homomeric ones (e.g., OH_phenol⋯OH_phenol). rsc.org For this compound, potential hydrogen bonds could form between the phenolic -OH group and the nitro group of another molecule, or between the aniline (B41778) -NH- and the phenolic oxygen, among other possibilities. Computational chemistry, alongside experimental methods like infrared (IR) spectroscopy, can elucidate these interactions by studying phenomena such as the shift in the O-H stretching frequency upon bond formation. ed.gov

Solvent Effects on Electronic and Optical Properties

The electronic and optical properties of molecules with charge-transfer characteristics, such as nitroanilines and nitrophenols, are often sensitive to the polarity of their solvent environment. This phenomenon, known as solvatochromism, is critical for understanding a compound's behavior in solution. researchgate.net

For related compounds like p-nitroaniline, studies using hybrid quantum mechanics/molecular mechanics (QM/EFP) methods predict a red solvatochromic shift (a shift to longer wavelengths) of the charge-transfer π → π* state in polar solvents like water. researchgate.net Similarly, computational studies on other substituted nitrophenyl compounds using Time-Dependent Density Functional Theory (TDDFT) have shown that properties like dipole moment and polarizability tend to increase with rising solvent polarity. researchgate.net This indicates a greater ease of charge separation and distortion of the molecule's electron cloud in a polar environment. researchgate.net

However, the extent of solvent effects can vary. Research on a range of nitrophenols has suggested that, in many cases, the impact of solvents on the electronic structure and condensed-phase photochemistry is minimal. rsc.org The specific molecular structure dictates the degree to which the solvent can interact and influence the electronic transitions. For this compound, the interplay between the donor (anilino, phenol) and acceptor (nitro) groups suggests that its electronic absorption spectra would likely be influenced by solvent polarity, with transitions potentially shifting to longer wavelengths as solvent polarity increases.

Table 2: Effect of Solvent Polarity on Molecular Properties of Related Nitroaromatic Compounds

| Property | Trend with Increasing Solvent Polarity | Theoretical Basis |

|---|---|---|

| Dipole Moment | Increases | Enhanced charge separation in polar media. researchgate.net |

| Polarizability | Increases | Electron cloud is more easily distorted by the solvent's electric field. researchgate.net |

| Absorption Wavelength (λ_max) | Increases (Red Shift) | Stabilization of the excited state relative to the ground state for π → π* transitions. researchgate.netresearchgate.net |

| Transition Energy | Decreases | Corresponds to the red shift in absorption wavelength. researchgate.net |

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses. The structure of this compound, which contains the electron-donating anilino and hydroxyl groups and the electron-accepting nitro group, makes it a candidate for possessing NLO properties.

The NLO response of a molecule is quantified by its hyperpolarizabilities. Quantum chemical calculations, particularly DFT, are widely used to predict the first hyperpolarizability (β) and second hyperpolarizability (γ) of molecules. researchgate.netnih.gov For a molecule to have a significant first hyperpolarizability, it must be non-centrosymmetric. sciexplore.ir

Studies on related compounds provide a framework for understanding the potential NLO properties of this compound. For example, p-nitroaniline is a well-known NLO material with a total first hyperpolarizability (β_tot) significantly higher than that of the standard reference material, urea. researchgate.net Theoretical investigations into various phenols and acceptor-donor-acceptor (A-D-A) type molecules demonstrate that factors like increasing conjugation length and incorporating strong donor/acceptor groups can dramatically enhance the NLO response. researchgate.netnih.gov Designing molecules with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key strategy for achieving large hyperpolarizability values. nih.gov Given its molecular framework, this compound is expected to exhibit a notable NLO response, which could be quantified through detailed DFT calculations.

Table 3: Theoretical NLO Properties of Reference Compounds

| Compound | Property | Calculated Value (a.u.) | Computational Method/Basis Set |

|---|---|---|---|

| Eugenol | β_tot | up to 640.37 | DFT / 6-311+G** |

| p-Nitroaniline | β_tot | ~5 times that of Urea | DFT |

| Urea | β_tot | Reference Material | N/A |

Note: a.u. stands for atomic units. Values are indicative and depend on the specific computational level used. researchgate.net

Reactivity and Reaction Mechanisms of 3 4 Nitroanilino Phenol

Electrochemical Behavior and Oxidation Potentials

The oxidation potential is a key parameter, indicating the ease with which a molecule can be oxidized. For phenols and anilines, this potential is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, whereas electron-withdrawing groups increase it.

Table 1: Representative Oxidation Potentials of Related Phenolic and Aniline (B41778) Compounds This table presents data for compounds structurally related to 3-(4-Nitroanilino)phenol to illustrate the effect of substituents on oxidation potentials. The data is compiled from various electrochemical studies.

| Compound | Oxidation Peak Potential (Ep) vs. Ag/AgCl | Measurement Conditions |

| Phenol (B47542) | ~0.8 V | Varies by pH and electrode |

| Aniline | ~0.9 V | Varies by pH and electrode |

| 4-Nitroaniline | Higher than aniline | Illustrates effect of EWG |

| 3-Nitroaniline | Varies relative to 4-nitro isomer | Illustrates positional effects |

| 4-Aminophenol | Lower than phenol/aniline | Illustrates combined EDG effect |

Note: Exact values vary significantly with experimental conditions such as pH, solvent, and electrode material. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

The mechanism of electrochemical oxidation for aromatic amines and phenols generally proceeds through the formation of radical cations. For this compound, oxidation could initiate at either the phenol or the aniline moiety, depending on which is more easily oxidized under the given conditions. The resulting radical can then couple with other radicals, leading to dimers or polymers. rsc.orgresearchgate.net

Nucleophilic and Electrophilic Activation Patterns

The reactivity of this compound in nucleophilic and electrophilic reactions is governed by the directing effects of its substituents.

Electrophilic Activation: The phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating, ortho,para-directing hydroxyl (-OH) group. byjus.commakingmolecules.com The secondary amine bridge (-NH-) further activates this same ring. Therefore, electrophiles are expected to attack the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). Reactions such as halogenation, nitration, and Friedel-Crafts alkylation would preferentially occur at these sites. byjus.comlibretexts.org Given the steric hindrance from the adjacent 4-nitroanilino group, substitution at position 2 might be favored.

Conversely, the second aromatic ring (the 4-nitroaniline moiety) is strongly deactivated towards electrophilic attack by the electron-withdrawing nitro group, which is a meta-director. makingmolecules.com Therefore, electrophilic substitution on this ring is significantly less favorable.

Nucleophilic Activation: The molecule possesses two main sites for nucleophilic reactivity.

The Phenolic Oxygen: The hydroxyl group can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to form ethers and esters, respectively. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates its aromatic ring for nucleophilic aromatic substitution. nih.govlibretexts.org This makes the carbon atom attached to the nitro group (and those ortho and para to it) electrophilic and susceptible to attack by strong nucleophiles. While displacement of a nitro group is less common than displacement of a halide, it is possible under certain conditions, particularly with potent nucleophiles. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

Role in Cross-Coupling Reactions

Modern synthetic chemistry has established that nitroarenes can serve as effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions, acting as alternatives to traditional aryl halides. nih.govorganic-chemistry.org This reactivity stems from the ability of low-valent metal catalysts, particularly palladium complexes, to insert into the C–NO2 bond in an oxidative addition step. organic-chemistry.orgresearchgate.net

Given this precedent, the 4-nitroaniline moiety of this compound could potentially act as an electrophilic coupling partner in reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. organic-chemistry.orgresearchgate.netnih.gov

As an Electrophile: In a hypothetical Suzuki-Miyaura coupling, a palladium catalyst could activate the C-NO2 bond of the nitroaniline ring, allowing for subsequent transmetalation with an organoboron reagent and reductive elimination to form a new C-C bond, displacing the nitro group. A similar pathway would apply to Buchwald-Hartwig amination, where an amine would be coupled to the aromatic ring. nih.govnih.gov The choice of ligand on the palladium catalyst is often critical for the success of these transformations involving nitroarenes. researchgate.netmdpi.com

As a Nucleophile: The aniline N-H bond could also participate as a nucleophile in Buchwald-Hartwig amination with a suitable aryl halide or triflate partner. wikipedia.org Similarly, the phenolic -OH could be used in C-O cross-coupling reactions. In such cases, the reactivity would need to be carefully controlled to ensure selectivity between the N-H and O-H sites. Often, protection of one of the functional groups may be necessary.

Mechanistic Insights into Chemical Transformations

The mechanisms of the key transformations involving this compound can be outlined based on established principles for its constituent functional groups.

Mechanism of Electrophilic Aromatic Substitution: For reactions on the phenol ring (e.g., nitration or halogenation), the mechanism follows the classical pathway for electrophilic aromatic substitution. The π-electrons of the activated aromatic ring attack an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. byjus.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): If a strong nucleophile attacks the nitro-activated ring, the reaction proceeds via an addition-elimination mechanism. The nucleophile adds to the carbon bearing the nitro group, breaking the aromaticity and forming a high-energy, negatively charged Meisenheimer complex. nih.govlibretexts.org The negative charge is delocalized and stabilized by the electron-withdrawing nitro group. In a subsequent, typically faster step, the leaving group (the nitrite (B80452) ion, NO2-) is expelled, and the aromaticity of the ring is restored.

Mechanism of Palladium-Catalyzed Cross-Coupling: For reactions where the nitro group is displaced, the catalytic cycle generally begins with the oxidative addition of the C–NO2 bond to a low-valent palladium(0) complex to form a Pd(II) intermediate. organic-chemistry.orgresearchgate.net This is often the rate-determining step. This intermediate then undergoes transmetalation (in Suzuki coupling) with a boronate species or deprotonation/amine coordination (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the new C-C or C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. mdpi.comwikipedia.orgorganic-chemistry.org

Derivatives of 3 4 Nitroanilino Phenol and Structure Property Relationships

Design and Synthesis of Functionalized Analogues

The design of functionalized analogues of 3-(4-Nitroanilino)phenol is primarily guided by the intention to modulate its electronic properties, steric profile, and hydrogen-bonding capabilities. The synthesis of such analogues typically involves the strategic introduction of various substituents on either of the aromatic rings. Key synthetic methodologies for the core diarylamine structure include transition-metal-catalyzed cross-coupling reactions.

The Ullmann condensation , a classical copper-catalyzed reaction, can be employed to form the C-N bond between an aryl halide and an amine. For the synthesis of this compound derivatives, this could involve the reaction of a substituted 3-aminophenol (B1664112) with a substituted 4-halonitrobenzene in the presence of a copper catalyst and a base at elevated temperatures. The reaction conditions often require high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).

A more contemporary and often milder alternative is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This method generally offers a broader substrate scope and proceeds under less harsh conditions than the Ullmann condensation. The synthesis of functionalized analogues could be achieved by coupling a variety of substituted 3-aminophenols with substituted 4-halonitrobenzenes using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The functionalization of the this compound scaffold can be achieved by introducing a variety of substituents (R) at different positions on the aromatic rings. The table below illustrates some potential synthetic strategies for introducing these functional groups.

| Target Derivative Class | Potential Synthetic Approach | Key Reagents and Conditions |

| Alkoxy derivatives | Williamson ether synthesis on the hydroxyl group. | Alkyl halide, base (e.g., K2CO3) |

| Halogenated derivatives | Electrophilic halogenation of the phenol (B47542) ring. | Halogenating agent (e.g., NBS, NCS) |

| Acylated derivatives | Acylation of the amino or hydroxyl group. | Acyl chloride or anhydride (B1165640), base |

| Alkylated derivatives | Friedel-Crafts alkylation on the phenol ring. | Alkyl halide, Lewis acid catalyst |

For instance, the synthesis of a series of 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives has been reported, which involves the reaction of o-hydroxy acetophenone (B1666503) with substituted aromatic aldehydes. While not direct analogues of this compound, this demonstrates a strategy for incorporating diverse functionalities onto a phenolic core structure.

In Silico Modeling for Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

In silico modeling plays a crucial role in understanding the relationship between the chemical structure of this compound derivatives and their biological activities (QSAR) or physicochemical properties (QSPR). These computational methods can predict the activity of novel compounds, thereby guiding the design and synthesis of more potent or suitable analogues while reducing the need for extensive experimental screening. nih.gov

QSAR and QSPR models are developed by establishing a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined activity or property. For nitroaromatic compounds, key descriptors often include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl and amino groups significantly influence these parameters.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences the compound's ability to cross cell membranes.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices.

A review of QSAR studies on the toxic effects of nitroaromatic compounds reveals that their toxicity is often correlated with descriptors representing hydrophobicity, electronic properties, and molecular size. mdpi.com For instance, an increase in hydrophobicity can lead to increased toxicity to aquatic organisms. mdpi.com The electronic properties, influenced by the nitro group, are also critical in determining the biological activity of these compounds.

The following table provides examples of descriptor classes and their relevance in QSAR/QSPR studies of compounds analogous to this compound.

| Descriptor Class | Specific Descriptors | Relevance to this compound Derivatives |

| Electronic | HOMO, LUMO, Dipole Moment, Atomic Charges | Governs reactivity, intermolecular interactions, and potential for metabolic activation of the nitro group. |

| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability, bioavailability, and non-specific binding. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Affects binding affinity to biological targets and can modulate steric hindrance at active sites. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and overall shape of the molecule, which can be related to receptor fit. |

Molecular docking is another powerful in silico tool that can be used to predict the binding orientation and affinity of this compound derivatives to a specific biological target, such as an enzyme active site. ijrar.comnih.gov This technique can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the biological activity. saudijournals.com

Mechanistic Probes for Biochemical Pathways (e.g., enzyme inhibition mechanisms, DNA interaction analysis from a chemical perspective)

Functionalized derivatives of this compound can serve as valuable mechanistic probes to investigate various biochemical pathways. Their chemical properties allow for interactions with biological macromolecules like enzymes and nucleic acids.

Enzyme Inhibition Mechanisms

Phenolic compounds are known to act as enzyme inhibitors, and the presence of both a phenol and a nitroaniline moiety in this scaffold suggests potential for such activity. For example, nitroanilines have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibition mechanism of phenolic compounds against tyrosinase can be competitive, uncompetitive, mixed, or non-competitive. mdpi.comtandfonline.com Competitive inhibitors often mimic the substrate and bind to the enzyme's active site, sometimes by chelating the copper ions essential for catalysis. mdpi.com The substitution pattern of hydroxyl groups on the phenyl ring is a critical factor in determining the tyrosinase inhibitory activity. nih.gov

The inhibitory potential of this compound derivatives can be systematically studied by synthesizing analogues with varying substituents and evaluating their effects on enzyme kinetics. The data from such studies can elucidate the structure-activity relationships for enzyme inhibition.

DNA Interaction Analysis from a Chemical Perspective

Nitroaromatic compounds are known to interact with DNA, and this interaction is often linked to their mutagenic and carcinogenic properties. nih.gov The mechanism of this interaction frequently involves the bioreduction of the nitro group to reactive intermediates, such as nitroso, hydroxylamino, and nitrenium ions. These electrophilic species can then form covalent adducts with nucleophilic sites on DNA bases, particularly guanine. oup.com

The interaction of this compound derivatives with DNA can be investigated using various spectroscopic and biochemical techniques. Methods such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism can provide evidence of non-covalent interactions like intercalation or groove binding. nih.gov The covalent binding of reduced metabolites to DNA can be studied using techniques like mass spectrometry and liquid chromatography to identify the specific DNA adducts formed. nih.gov The planarity of the diarylamine structure may facilitate intercalation between DNA base pairs, while the substituents on the aromatic rings can influence the strength and mode of binding.

The table below summarizes the potential biochemical interactions and the methods to study them.

| Biochemical Interaction | Potential Mechanism | Analytical Techniques |

| Enzyme Inhibition (e.g., Tyrosinase) | Competitive, non-competitive, mixed, or uncompetitive binding to the active site; chelation of metal cofactors. | Enzyme kinetics assays, UV-Vis spectroscopy, molecular docking. |

| DNA Interaction (Non-covalent) | Intercalation between base pairs, groove binding, electrostatic interactions. | UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, viscosity measurements. |

| DNA Interaction (Covalent) | Formation of adducts with DNA bases following metabolic reduction of the nitro group. | Mass spectrometry, HPLC, 32P-postlabeling assay. |

By designing and synthesizing a library of functionalized this compound analogues and systematically evaluating their biochemical interactions, a deeper understanding of the structure-activity and structure-property relationships governing their biological effects can be achieved.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of diarylamines, including 3-(4-Nitroanilino)phenol, often involves coupling reactions that may require harsh conditions or expensive catalysts. Current research is actively pursuing more efficient, selective, and sustainable synthetic pathways.

One promising direction is the refinement of catalytic cross-coupling reactions. Modern catalysis aims to lower the energy barrier for the formation of the C-N bond, enabling the reaction to proceed under milder conditions and with greater functional group tolerance. For instance, the use of palladium or copper-based catalysts with specifically designed ligands is being explored to enhance the efficiency of coupling reactions between derivatives of 3-aminophenol (B1664112) and 1-chloro-4-nitrobenzene (B41953).

Furthermore, there is a growing interest in catalyst-free synthetic methods. A patented method describes the hydrolysis of nitroaniline substances to phenols, which could be adapted for the synthesis of this compound precursors. This method involves heating the nitroaniline raw material with an inorganic base and a catalyst like polyethylene glycol in water. google.com Such approaches, which avoid the use of heavy metals, are more environmentally friendly and cost-effective.

Another area of exploration is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer reaction conditions compared to traditional batch processes. The application of flow chemistry to the synthesis of this compound could significantly enhance its production efficiency.

Table 1: Comparison of Synthetic Methodologies for Diarylamines

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| Traditional Cross-Coupling | High yields, well-established | Harsh conditions, expensive catalysts, potential for metal contamination | Current standard method for synthesis |

| Modern Catalytic Systems | Milder conditions, higher selectivity, lower catalyst loading | Ligand synthesis can be complex | Potential for more efficient and sustainable synthesis |

| Catalyst-Free Methods | Environmentally friendly, cost-effective | May have lower yields or require specific substrates | A greener alternative for precursor synthesis |

| Flow Chemistry | High efficiency, improved safety, precise control | Initial setup costs can be high | Scalable and efficient production |

Advanced Characterization Techniques for Complex Assemblies

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for the development of new applications. Advanced characterization techniques are being employed to probe the molecular and supramolecular structures of these compounds in greater detail.

Spectroscopic techniques are also being used in innovative ways. Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR, can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. In addition, solid-state NMR can be used to study the structure and dynamics of this compound in its solid form.

The study of thin films and self-assembled monolayers of this compound and its derivatives is another active area of research. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize the morphology of these assemblies on a nanometer scale, providing insights into their organization and potential applications in areas like organic electronics.

Integration of Machine Learning and AI in Computational Studies

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of computational chemistry, offering powerful new tools for predicting the properties and behavior of molecules like this compound.

Predictive Modeling: ML algorithms can be trained on large datasets of known molecules to predict a wide range of properties for new or hypothetical compounds. ijain.orgresearchgate.netupf.edulabmanager.com For this compound, this could include the prediction of its electronic properties, solubility, and even its potential biological activity. These predictive models can significantly accelerate the process of materials discovery by allowing researchers to screen large virtual libraries of compounds and identify promising candidates for further experimental investigation.

Reaction Optimization: Machine learning is also being used to optimize chemical reactions. aksaray.edu.tr By analyzing data from previous experiments, ML models can identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of a desired product. This approach can save significant time and resources compared to traditional trial-and-error methods of reaction optimization.

Computational Spectroscopy: AI can assist in the interpretation of complex spectroscopic data. For example, ML models can be trained to recognize patterns in NMR or infrared spectra that are characteristic of specific structural features, aiding in the characterization of new compounds.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are a powerful tool for studying the electronic structure and properties of molecules. aksaray.edu.trnih.govnih.govrjpn.org These calculations can provide insights into the molecular orbitals, charge distribution, and reactivity of this compound. When combined with machine learning, the accuracy and efficiency of these calculations can be further enhanced. For example, ML models can be used to develop more accurate exchange-correlation functionals for DFT calculations.

Table 2: Applications of AI/ML in the Study of this compound

| Application Area | Specific Task | Potential Impact |

| Property Prediction | Prediction of electronic and optical properties | Accelerated discovery of new materials with desired functionalities. |

| Reaction Optimization | Identification of optimal synthetic conditions | More efficient and sustainable synthesis of the compound and its derivatives. |

| Spectroscopic Analysis | Automated interpretation of complex spectra | Faster and more accurate characterization of new molecules. |

| Quantum Chemistry | Development of improved theoretical models | Deeper understanding of the fundamental electronic structure and reactivity. |

Interdisciplinary Applications in Sustainable Chemistry and Emerging Technologies

The unique properties of this compound and its derivatives position them as promising candidates for a range of interdisciplinary applications, particularly in the fields of sustainable chemistry and emerging technologies.

Sustainable Chemistry: The nitro group in this compound can be readily reduced to an amino group, opening up avenues for the synthesis of a variety of functional molecules. The catalytic reduction of nitroaromatic compounds is an area of significant research, with a focus on developing environmentally benign catalysts and reaction conditions. The resulting aminophenol derivatives can serve as building blocks for polymers, dyes, and pharmaceuticals.

Furthermore, there is growing interest in synthesizing phenol (B47542) derivatives from renewable feedstocks. While not directly applicable to this compound itself, research into the conversion of biomass-derived furanic compounds into phenols points towards a future where the aromatic rings of such molecules could be sourced sustainably. researchgate.net

Emerging Technologies: The donor-acceptor nature of the this compound molecule, with the electron-donating amino group and the electron-withdrawing nitro group, suggests potential applications in organic electronics . These types of molecules can exhibit interesting nonlinear optical (NLO) properties, making them candidates for use in optical switching and signal processing applications. Theoretical studies on related nitroaniline and nitrophenol compounds have shown their potential as NLO materials. researchgate.net

Derivatives of this compound could also be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . By tuning the electronic properties of the molecule through chemical modification, it may be possible to develop materials with tailored absorption and emission characteristics suitable for these applications.

The development of new materials for sensors is another promising area. The ability of the phenol and aniline (B41778) moieties to interact with various analytes through hydrogen bonding or other non-covalent interactions could be exploited in the design of chemical sensors.

Q & A

Q. Table 1: Key Spectroscopic Signatures

| Technique | Key Peaks/Features | Functional Group Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 8.2 (d, 2H) | Aromatic protons (nitroaniline) | |

| IR | 1520 cm⁻¹ | -NO₂ asymmetric stretch | |

| MS | m/z 259 | Molecular ion |

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:

- Nucleophilic Aromatic Substitution:

- Coupling Reactions:

- Post-Functionalization:

Q. Table 2: Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 12h | 65–70 | |

| Suzuki Coupling | Pd(PPh₃)₄, DME, 100°C, 24h | 75–80 |

Advanced: How can computational chemistry resolve contradictions in the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Optimize molecular geometry using B3LYP/6-31G* to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers the HOMO energy, directing attack to the phenol ring .

- Molecular Dynamics (MD) Simulations:

- Model solvation effects (e.g., in DMSO or water) to explain discrepancies in solubility (reported as 0.1–0.5 mg/mL in water) .

Q. Table 3: Computational Predictions vs. Experimental Data

| Property | DFT Prediction | Experimental Value | Reference |

|---|---|---|---|

| Solubility (water) | 0.3 mg/mL | 0.2–0.5 mg/mL | |

| HOMO-LUMO Gap (eV) | 4.2 | 4.0 (UV-Vis) |

Advanced: How to optimize HPLC conditions for quantifying trace this compound in complex matrices?

Methodological Answer:

- Column Selection:

- Mobile Phase:

- Detection:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.